molecular formula C11H8BrF B8184728 2-(Bromomethyl)-4-fluoronaphthalene

2-(Bromomethyl)-4-fluoronaphthalene

Cat. No.: B8184728
M. Wt: 239.08 g/mol
InChI Key: UJKZXFBULXGGIC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluoronaphthalene (Molecular Formula: C 11 H 8 BrF, Molecular Weight: 239.08 g/mol) is a specialized trifunctional synthetic intermediate that combines a rigid naphthalene core with a reactive bromomethyl group and a fluorine substituent . This unique structure makes it a highly valuable building block for constructing complex molecules in medicinal chemistry and materials science research. The compound is typically handled as a solid and requires storage under an inert atmosphere at 2-8°C to maintain stability . As an alkylating agent, the primary utility of 2-(Bromomethyl)-4-fluoronaphthalene lies in its labile carbon-bromine bond within the bromomethyl substituent . This group readily undergoes reactions with various nucleophiles, such as amines, thiols, and phenols, to introduce the 4-fluoro-2-naphthylmethyl moiety into target molecules. The fluorine atom can serve multiple purposes, including enhancing metabolic stability in bioactive compounds and fine-tuning electronic properties in materials science applications . In research, this intermediate is strategically employed in multi-step synthesis. Its orthogonal reactivity allows for sequential chemical transformations: the bromomethyl group can be used for initial alkylation, while the halogenated aromatic ring can participate in subsequent cross-coupling reactions . While a direct synthesis for this specific isomer is not detailed in the literature, conventional routes to analogous compounds like 1-(Bromomethyl)-4-fluoronaphthalene typically involve the radical bromination of the corresponding methylfluoronaphthalene precursor using reagents such as N-bromosuccinimide (NBS) and a radical initiator like AIBN . Safety and Handling: This compound is classified with the signal word 'Danger' and may cause serious health hazards, including skin and eye damage or toxicity if swallowed . It is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) during handling.

Properties

IUPAC Name

3-(bromomethyl)-1-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZXFBULXGGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluoronaphthalene typically involves the bromination of 4-fluoronaphthalene followed by a methylation reaction. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group at the 2-position . The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production methods for 2-(Bromomethyl)-4-fluoronaphthalene are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluoronaphthalene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in aqueous conditions is a typical reagent.

    Reduction: Lithium aluminum hydride in anhydrous ether is often employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

    Oxidation: The major product is 4-fluoro-2-naphthoic acid.

    Reduction: The major product is 4-fluoro-2-methylnaphthalene.

Scientific Research Applications

2-(Bromomethyl)-4-fluoronaphthalene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluoronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment.

Comparison with Similar Compounds

Comparison with Benzene-Ring Analogues

  • 2-(Bromomethyl)-3-fluorobenzonitrile and 2-(Bromomethyl)-5-fluorobenzonitrile (): These benzene-based analogues replace the naphthalene system with a single aromatic ring. The nitrile (-CN) group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the bromomethyl group compared to the fluorine-substituted naphthalene.
  • 4-(Bromomethyl)benzaldehyde ():
    The aldehyde (-CHO) group in this compound is highly reactive, enabling participation in condensation or oxidation reactions, unlike the fluorine in 2-(Bromomethyl)-4-fluoronaphthalene. Safety data indicate that 4-(Bromomethyl)benzaldehyde lacks comprehensive toxicological studies, necessitating stringent handling protocols (e.g., eye flushing for 10–15 minutes upon exposure) .

Comparison with Naphthalene Derivatives

  • 1-Bromo-4-(bromomethyl)naphthalene (CAS 61921-39-9, Similarity: 0.83) (): This compound shares the naphthalene backbone but substitutes fluorine with a bromine atom at the 4-position. The electron-withdrawing effect of bromine (vs. fluorine) may also slow nucleophilic substitution at the bromomethyl site .
  • Other Brominated Naphthalenes (e.g., CAS 74866-28-7, Similarity: 0.81):
    Variations in substitution patterns (e.g., bromine at the 1-position vs. 2-position) influence electronic distribution. A bromomethyl group at the 2-position (as in the target compound) may offer better regioselectivity in cross-coupling reactions compared to 1-position analogues .

Comparison with Heterocyclic Bromomethyl Compounds

  • 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (): This heterocyclic compound features a bromomethyl group on a pyrazolone ring. The presence of a chlorophenyl substituent and a trifluoromethyl group (in Example 5.24) introduces distinct electronic and steric effects, making it more polar than the naphthalene-based target compound.

Data Table: Key Properties and Comparison

Compound Aromatic System Substituents Key Reactivity Safety Notes
2-(Bromomethyl)-4-fluoronaphthalene Naphthalene 2-Bromomethyl, 4-Fluorine Nucleophilic substitution at CH2Br Limited toxicological data; handle with caution
2-(Bromomethyl)-3-fluorobenzonitrile Benzene 2-Bromomethyl, 3-F, 1-CN Enhanced electrophilicity due to -CN Not specified
4-(Bromomethyl)benzaldehyde Benzene 4-Bromomethyl, 1-CHO Aldehyde-mediated condensations Requires immediate eye/skin decontamination
1-Bromo-4-(bromomethyl)naphthalene Naphthalene 1-Br, 4-Bromomethyl Steric hindrance at 1-position High similarity to target compound
4-Bromo-5-(bromomethyl)-pyrazol-3-one Pyrazolone 4-Br, 5-Bromomethyl, 4'-Cl-Ph Polar heterocyclic reactivity Stable under LC/MS conditions (m/z 381)

Biological Activity

2-(Bromomethyl)-4-fluoronaphthalene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the naphthalene ring, which can influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of 2-(Bromomethyl)-4-fluoronaphthalene, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H8BrF
  • Molecular Weight : 241.09 g/mol
  • Structure : The compound features a naphthalene backbone with a bromomethyl group at position 2 and a fluorine atom at position 4.

The biological activity of 2-(Bromomethyl)-4-fluoronaphthalene can be attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological properties.
  • Oxidation and Reduction Reactions : These reactions can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Biological Activity

Research has indicated that 2-(Bromomethyl)-4-fluoronaphthalene exhibits several biological activities:

Antimicrobial Activity

Studies have shown that halogenated naphthalene derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Anticancer Potential

Preliminary studies suggest that 2-(Bromomethyl)-4-fluoronaphthalene may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce DNA fragmentation in cancer cells has been observed, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyMethodFindings
In vitro cytotoxicity assaysShowed significant cytotoxicity against colon cancer cell lines (HCT116) with IC50 values in the micromolar range.
Molecular docking studiesIndicated strong binding affinity to CDK4 enzyme, suggesting potential for targeted cancer therapy.
Antimicrobial assaysExhibited inhibitory effects on both gram-positive and gram-negative bacteria with zones of inhibition ranging from 10-20 mm.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-4-fluoronaphthalene, and how can purity be maximized?

Methodological Answer: The synthesis of 2-(Bromomethyl)-4-fluoronaphthalene can be adapted from analogous brominated aromatic systems. A common approach involves:

Electrophilic bromination : React 4-fluoronaphthalene derivatives with brominating agents (e.g., NBS or HBr/H2O2) under controlled conditions to introduce the bromomethyl group .

Purification : Use vacuum distillation to separate isomers (e.g., 2' vs. 4' positions) and recrystallization from solvents like petroleum ether or ethanol to enhance purity .

Quality control : Monitor reaction progress via GC-MS (as in ) and confirm purity using melting point analysis (e.g., 135–136°C for brominated naphthalene derivatives) .

Q. How can researchers characterize 2-(Bromomethyl)-4-fluoronaphthalene using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H/13C NMR shifts with structurally similar compounds. For example, the fluorinated aromatic proton signals typically appear at δ 7.2–8.5 ppm, while the bromomethyl group (CH2Br) resonates near δ 4.5–5.0 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 238–240 (M+ for C11H8BrF) and fragmentation patterns consistent with bromine isotopes .
  • Solubility Testing : Verify solubility in organic solvents (e.g., ethanol, chloroform) as observed for 2-bromonaphthalene .

Q. What safety protocols are essential when handling 2-(Bromomethyl)-4-fluoronaphthalene?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid :
    • Skin contact: Wash immediately with soap/water for 15+ minutes; remove contaminated clothing .
    • Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Toxicity Note : Limited toxicological data exist; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in substitution reactions involving 2-(Bromomethyl)-4-fluoronaphthalene?

Methodological Answer:

  • Temperature and Catalyst Effects : Higher temperatures (e.g., 80–100°C) favor thermodynamic control, leading to 4'-substitution products, while kinetic control at lower temperatures may yield 2'-isomers .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromomethyl group, whereas non-polar solvents stabilize electrophilic aromatic substitution .
  • Case Study : In analogous bromophenylnaphthalene synthesis, bromobenzene reactions with peroxides yielded 4'-bromo derivatives as major products .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated naphthalenes?

Methodological Answer:

  • Systematic Variability Testing : Replicate reactions under varying conditions (e.g., stoichiometry, solvent) to identify outliers. For example, discrepancies in substitution rates may arise from trace moisture or oxygen .
  • Computational Modeling : Use DFT calculations to compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
  • Cross-Validation : Compare results with structurally related compounds, such as 2-bromo-4-chlorophenylacetic acid (), to isolate electronic vs. steric effects.

Q. What computational strategies are effective for predicting the metabolic pathways of 2-(Bromomethyl)-4-fluoronaphthalene?

Methodological Answer:

  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP2A6/2A13) to predict oxidation sites, as demonstrated for naphthalene derivatives .
  • Metabolite Prediction : Use software like MetaPrint2D to simulate Phase I/II metabolism, prioritizing bromine displacement and fluorine retention .
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., liver microsomes + NADPH) to confirm metabolite profiles.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.